(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1049727-94-7
VCID: VC7136688
InChI: InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
SMILES: CC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Molecular Formula: C12H16ClNO2
Molecular Weight: 241.72

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1049727-94-7

Cat. No.: VC7136688

Molecular Formula: C12H16ClNO2

Molecular Weight: 241.72

* For research use only. Not for human or veterinary use.

(3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic acid hydrochloride - 1049727-94-7

Specification

CAS No. 1049727-94-7
Molecular Formula C12H16ClNO2
Molecular Weight 241.72
IUPAC Name (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H15NO2.ClH/c1-8-4-2-3-5-9(8)10-6-13-7-11(10)12(14)15;/h2-5,10-11,13H,6-7H2,1H3,(H,14,15);1H/t10-,11+;/m0./s1
Standard InChI Key SZHUXHHHBXYABK-VZXYPILPSA-N
SMILES CC1=CC=CC=C1C2CNCC2C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Structural Characteristics

The compound features a pyrrolidine ring—a five-membered saturated heterocycle containing four carbon atoms and one nitrogen atom. The (3S,4R) configuration denotes the stereochemical arrangement of chiral centers at positions 3 and 4, with the o-tolyl group (2-methylphenyl) attached to position 4 and a carboxylic acid moiety at position 3 . The hydrochloride salt formation at the pyrrolidine nitrogen enhances aqueous solubility, a critical factor for bioavailability in drug development.

The IUPAC name, (3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, reflects these structural features. Key identifiers include the Standard InChIKey SZHUXHHHBXYABK-VZXYPILPSA-N and SMILES notation CC1=CC=CC=C1C2CNCC2C(=O)O.Cl .

Physicochemical Data

The compound’s molecular weight (241.72 g/mol) and formula (C12H16ClNO2\text{C}_{12}\text{H}_{16}\text{ClNO}_2) are consistent across sources . Solubility data remain unspecified, but hydrochloride salts generally exhibit improved solubility in polar solvents compared to free bases. Storage recommendations advise sealing the compound in dry conditions at room temperature to prevent degradation .

Table 1: Physicochemical Properties of (3S,4R)-4-(o-tolyl)Pyrrolidine-3-carboxylic Acid Hydrochloride

PropertyValue
CAS No.1049727-94-7
Molecular FormulaC12H16ClNO2\text{C}_{12}\text{H}_{16}\text{ClNO}_2
Molecular Weight241.72 g/mol
IUPAC Name(3S,4R)-4-(2-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride
SMILESCC1=CC=CC=C1C2CNCC2C(=O)O.Cl
Storage ConditionsSealed, dry, room temperature

Synthesis and Stereochemical Control

Key Reaction Steps

Hypothetical synthesis routes could involve:

  • Friedel-Crafts Alkylation: Introducing the o-tolyl group to a pyrrolidine precursor.

  • Carboxylic Acid Formation: Oxidation of a hydroxymethyl group or hydrolysis of a nitrile intermediate.

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Hazard StatementPrecautionary Measures
H302Avoid ingestion; use personal protective equipment (PPE) during handling.
H315Wear gloves and protective clothing to prevent skin contact.
H319Use eye protection; rinse immediately with water if exposed.
H335Use in well-ventilated areas or with respiratory protection.

Comparative Analysis of Pyrrolidine Derivatives

Structural Analogues

Comparative data highlight the impact of aryl substituents on physicochemical properties:

Table 3: Comparison of Pyrrolidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituent
(3S,4R)-4-(o-tolyl)pyrrolidine-3-carboxylic acid HClC12H16ClNO2\text{C}_{12}\text{H}_{16}\text{ClNO}_2241.722-methylphenyl
(3S,4R)-4-phenylpyrrolidine-3-carboxylic acid HClC11H14ClNO2\text{C}_{11}\text{H}_{14}\text{ClNO}_2227.69Phenyl
(3S,4R)-4-(2-cyanophenyl)pyrrolidine-3-carboxylic acid HClC12H13ClN2O2\text{C}_{12}\text{H}_{13}\text{ClN}_2\text{O}_2252.702-cyanophenyl

Substituent Effects

  • o-Tolyl vs. Phenyl: The methyl group in the ortho position increases steric hindrance, potentially reducing receptor off-rates but improving metabolic stability.

  • Cyanophenyl Analogues: The electron-withdrawing cyano group enhances dipole interactions, possibly increasing binding affinity to enzymatic targets .

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